![molecular formula C8H16O5S2 B1377314 3-Methanesulfonylcyclohexyl methanesulfonate CAS No. 1384428-89-0](/img/structure/B1377314.png)
3-Methanesulfonylcyclohexyl methanesulfonate
Overview
Description
3-Methanesulfonylcyclohexyl methanesulfonate is a chemical compound with the molecular formula C8H16O5S2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of related compounds like methyl methanesulfonate has been optimized using methods based on density functional theory, coupled cluster, and Moller−Plesset second order perturbation theory (MP2) .Scientific Research Applications
Oxidation Reactions and Radical Chemistry : Research has shown that methanesulfinic acid, a related compound, reacts with hydroxyl radicals, forming methanesulfonyl radicals. These radicals are significant in various chemical reactions, including oxidation processes. This insight is crucial for understanding the reactivity and potential applications of methanesulfonyl compounds in radical chemistry (Flyunt et al., 2001).
Microbial Metabolism and Environmental Chemistry : Methanesulfonic acid, closely related to the compound , plays a key role in the biogeochemical cycling of sulfur. It is metabolized by various aerobic bacteria, highlighting its environmental significance and potential applications in microbiology and environmental sciences (Kelly & Murrell, 1999).
Electrochemical Studies : The electrochemical behavior of Cr(III)/Cr(II) in aqueous methanesulfonate solutions has been studied. Understanding the electroreduction process of Cr(III) in methanesulfonate electrolytes provides insights into potential applications in electrochemistry and material sciences (Protsenko et al., 2011).
Atmospheric Chemistry : Methanesulfonates, including derivatives like the compound , are significant in atmospheric chemistry. They are formed from the oxidation of dimethyl sulfide and can undergo further chemical transformations, playing a role in atmospheric processes (Kwong et al., 2018).
Catalysis in Chemical Reactions : Methanesulfonates have been studied as catalysts in various chemical reactions, such as the esterification of carboxylic acids. This indicates the potential use of methanesulfonates in catalysis and organic synthesis (Jiang, 2005).
Sulfonation Processes : The direct sulfonation of methane to methanesulfonic acid using catalysts and different reaction conditions has been explored, showcasing the significance of methanesulfonates in industrial chemistry (Mukhopadhyay & Bell, 2004).
Chemical Synthesis : Methanesulfonates are utilized in the synthesis of complex molecules, indicating their role as intermediates in synthetic chemistry. For example, they have been used in the synthesis of chromone-based compounds, which are of interest in medicinal chemistry (Zhou et al., 2021).
Mechanism of Action
Target of Action
It is known that methanesulfonate esters, to which this compound belongs, are biological alkylating agents .
Mode of Action
3-Methanesulfonylcyclohexyl methanesulfonate, as a methanesulfonate ester, acts as a biological alkylating agent . Its alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-methylsulfonylcyclohexyl) methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5S2/c1-14(9,10)8-5-3-4-7(6-8)13-15(2,11)12/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAQJAJJNNJOPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCC(C1)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216288 | |
Record name | Cyclohexanol, 3-(methylsulfonyl)-, 1-methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601216288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methanesulfonylcyclohexyl methanesulfonate | |
CAS RN |
1384428-89-0 | |
Record name | Cyclohexanol, 3-(methylsulfonyl)-, 1-methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384428-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanol, 3-(methylsulfonyl)-, 1-methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601216288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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